molecular formula C8H15NO B1394162 (Octahydrocyclopenta[c]pyrrol-3a-yl)methanol CAS No. 444193-01-5

(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol

Cat. No. B1394162
M. Wt: 141.21 g/mol
InChI Key: ZUGGTKAULOSNOR-UHFFFAOYSA-N
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Description

“(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol” is a chemical compound with the IUPAC name ((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol . It has a molecular weight of 141.21 .


Molecular Structure Analysis

The molecule contains a total of 26 bonds, including 11 non-H bonds, 1 rotatable bond, 2 five-membered rings, 1 eight-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 1 Pyrrolidine .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Heterocyclic Compounds : (Octahydrocyclopenta[c]pyrrol-3a-yl)methanol and its derivatives have been utilized in the synthesis of various heterocyclic compounds. For example, Seo Won-Jun et al. (1994) synthesized 6a-Hydroxy- and 6a-methoxy-derivatives of octahydro-2,3-dioxo-cyclopenta[b]-pyrrole-3a-carboxylate, which are crucial in forming heterocyclic rings (Seo Won-Jun et al., 1994).

  • Formation of Acyl Pyrroles : P. Wu and Chiou‐Huey Wu (1993) explored the thermal rearrangement of certain bicyclic compounds to form acyl pyrroles, a significant class of organic compounds with various applications (P. Wu & Chiou‐Huey Wu, 1993).

Antimicrobial Activity

  • Antitubercular and Antibacterial Agents : D. Bhattarai et al. (2014) studied novel oxazolidinone-class antimicrobial agents bearing octahydrocyclopenta[c]pyrrole moieties. These compounds showed potent inhibitory activity against Mycobacterium tuberculosis and certain Gram-positive and -negative bacteria (D. Bhattarai et al., 2014).

Organic Chemistry and Polymer Applications

  • Synthesis of Novel Polymers : Weilong Zhou et al. (2015) discussed the use of furan-flanked diketopyrrolopyrrole copolymer in improving the efficiency of polymer solar cells. The polymer's synthesis involved the use of methanol as a solvent additive, demonstrating its application in advanced material science (Weilong Zhou et al., 2015).

Miscellaneous Applications

  • Coordination Polymers and Magnetic Properties : Caiming Liu et al. (2009) explored the construction of coordination polymers using methanol and ethanol molecules, leading to varying magnetic properties in the resulting structures (Caiming Liu et al., 2009).

Safety And Hazards

The safety information and hazards associated with “(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol” are not fully detailed in the available resources. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-6-8-3-1-2-7(8)4-9-5-8/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGGTKAULOSNOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676527
Record name (Hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol

CAS RN

444193-01-5
Record name (Hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol
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Citations

For This Compound
1
Citations
S Karlsson, HE Högberg - Journal of the Chemical Society, Perkin …, 2002 - pubs.rsc.org
Doubly diastereoselective 1,3-dipolar cycloaddition reactions of chiral non-racemic azomethine ylides to cyclic five- and six-membered α,β-unsaturated N-enoylbornanesultams were …
Number of citations: 16 pubs.rsc.org

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